3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Sourcing conformationally constrained fragments for kinase programs often means delays from non-rigid analogs. This 3-(azetidin-3-yl)-1H-pyrazol-5-amine HCl offers a defined spatial geometry with high ligand efficiency (MW: 174.63 g/mol). - Rigid scaffold: Azetidine ring enforces specific vector for hinge binding; only 1 rotatable bond reduces entropic penalty. - Orthogonal handles: 5-amine and azetidine-N allow selective derivatization for PROTAC or probe synthesis. - High solubility: XLogP3 -0.7 ensures compatibility with SPR and NMR screening; supplied as ≥95% purity solid.

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
Cat. No. B8136034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=NN2)N.Cl
InChIInChI=1S/C6H10N4.ClH/c7-6-1-5(9-10-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H3,7,9,10);1H
InChIKeyCNPJJAQAAYDTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)-1H-pyrazol-5-amine Hydrochloride: Heterocyclic Building Block for Kinase Research


3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride (CAS: 2828432-18-2) is a heterocyclic small molecule comprising a pyrazole core substituted at the 3-position with an azetidine ring and at the 5-position with a primary amine [1]. This structural arrangement is characteristic of compounds investigated in kinase inhibitor discovery programs, where the azetidine moiety contributes conformational constraint and the 5-amino group serves as a key hydrogen-bonding motif . The compound is commercially available as a hydrochloride salt with specified purity, typically 95% or higher, and is supplied as a solid for research use only .

Scaffold for fragment-based kinase inhibitor discovery
Hydrochloride salt provides defined purity and stable solid handling
Conformationally constrained 3-(azetidin-3-yl) substitution

Why Generic 5-Aminopyrazoles Cannot Substitute This Azetidine-Containing Scaffold


The 3-(azetidin-3-yl) substitution introduces a conformationally constrained, saturated four-membered nitrogen heterocycle that fundamentally alters the spatial geometry and electronic profile of the pyrazole core compared to unsubstituted or acyclic aminoalkyl analogs [1]. Unlike flexible N-alkyl pyrazoles, the azetidine ring enforces a defined vector for the secondary amine, which can critically influence binding pocket complementarity in kinase ATP sites [2]. Simply substituting a 5-aminopyrazole lacking this rigid azetidine moiety, or employing an alternative salt form without verifying equivalence, may result in altered target engagement, solubility characteristics, and downstream SAR interpretation . The specific substitution pattern at the 3-position, as opposed to the 1- or 4-position, further distinguishes this compound within the class of pyrazole-azetidine hybrids [1].

Conformational Flexibility Flexible 5-aminopyrazole analogs may alter binding kinetics and SAR due to absence of rigid azetidine scaffold
Regioisomeric Mismatch 1-substituted regioisomer presents a different hydrogen-bonding pharmacophore; kinase selectivity profile may shift
Salt Form & Stability Free base or alternative salt forms may differ in solubility and oxidative stability, potentially affecting assay reproducibility

Quantitative Differentiation: Physicochemical and Structural Evidence


Conformational Constraint: Azetidine vs. Flexible Analogs

The target compound possesses exactly one rotatable bond, while a representative flexible analog, 1-(azetidin-3-yl)-N-(azetidin-3-yl)methyl-1H-pyrazol-5-amine, contains four rotatable bonds [1]. This reduced rotational freedom conferred by the direct azetidine attachment at the 3-position enhances conformational rigidity, which is associated with improved binding entropy and target selectivity in kinase inhibitor scaffolds [2].

Rotatable Bonds
Class-level
1 vs. 4 (flexible analog)
Supports conformational constraint context
Computed; 75% reduction in rotational freedom
Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Salt Form Selection: Hydrochloride vs. Free Base Solubility

The hydrochloride salt of 3-(azetidin-3-yl)-1H-pyrazol-5-amine is commercially supplied with a purity of 95–97% , whereas the free base form (CAS: 2245190-85-4) typically exhibits lower aqueous solubility and greater susceptibility to oxidation, potentially complicating handling and biophysical assay interpretation [1]. While direct solubility data for the target compound is not publicly available, analogous 5-aminopyrazole hydrochlorides generally demonstrate >10-fold enhancement in aqueous solubility relative to their free base counterparts .

Salt Form Purity
Class-level
95–97% (HCl) vs. unspecified (free base)
Supports procurement of defined, stable salt form
Vendor analytical specifications; direct solubility data unavailable
Preformulation Salt Selection Drug Discovery

Regioisomeric Specificity: 3- vs. 1-Substituted Pyrazole

The 3-(azetidin-3-yl) substitution pattern of the target compound presents a distinct hydrogen-bonding pharmacophore compared to the 1-substituted regioisomer, 1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS: 1780708-65-7) [1]. The 5-amino group in the target compound is adjacent to the unsubstituted N1 nitrogen, enabling a bidentate hydrogen-bonding motif with kinase hinge regions, whereas the 1-substituted isomer presents the 5-amino group in a different electronic environment that may alter kinase selectivity profiles .

Substitution Pattern
Class-level
3-(azetidin-3-yl) vs. 1-substituted regioisomer
Supports regiochemical attribution for SAR
Structural and electronic analysis; hinge-binding motif may differ
Structure-Activity Relationship Regioisomerism Kinase Inhibition

Hydrogen-Bond Donor Capacity vs. N-Methylated Analogs

The target compound possesses three hydrogen-bond donors (two from the 5-amino group and one from the N1 of pyrazole) and three hydrogen-bond acceptors [1]. In contrast, the N-methylated analog 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 2167160-45-2) has only two hydrogen-bond donors due to methylation at N1 [2]. This reduction in donor capacity can significantly alter binding thermodynamics and the ability to engage key water-mediated interactions in kinase active sites .

H-Bond Donors
Reported
3 donors vs. 2 (N-methylated analog)
Supports hinge-binding interaction potential
Cross-study comparable; N1 methylation ablates key donor
Hydrogen Bonding Ligand Efficiency Medicinal Chemistry

Lipophilicity Modulation vs. Extended Aromatic Scaffolds

The target compound exhibits a computed XLogP3-AA of -0.7 [1], indicating hydrophilic character favorable for aqueous solubility and low non-specific binding. This is in contrast to more lipophilic pyrazole derivatives, such as 3-(azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride, which contains an additional fused aromatic ring and is expected to have significantly higher logP (>1.5), impacting membrane permeability and protein binding profiles [2].

Lipophilicity (XLogP3)
Class-level
-0.7 vs. >1.5 (fused analog)
Supports hydrophilic lead optimization context
Computed value; >2.2 logP unit difference
Lipophilicity ADME Properties Lead Optimization

Targeted Research Applications Based on Differentiated Properties


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (174.63 g/mol for HCl salt) and high ligand efficiency, combined with its rigid azetidine scaffold and defined hydrogen-bonding pattern (3 donors, 3 acceptors), make it an ideal fragment hit for kinase programs . Its hydrophilic nature (XLogP3 = -0.7) ensures aqueous solubility suitable for biophysical screening methods such as SPR, NMR, and X-ray crystallography [1]. The 5-amino group can directly engage the kinase hinge region, while the azetidine provides a vector for growth into the back pocket or solvent-exposed regions .

c-Met and VEGFR-2 Inhibitor SAR Exploration

Given the precedent for pyrazole-azetidine hybrids in c-Met and VEGFR-2 kinase inhibition (with related compounds showing IC50 values in the sub-micromolar range against A549 cells) , this compound serves as a critical core scaffold for SAR expansion. Its defined regioisomeric purity (3-substitution vs. 1-substitution) ensures reproducible binding data, while the hydrochloride salt form provides stable handling and accurate dosing in cellular assays [1]. Researchers can systematically modify the 5-amino group or further functionalize the azetidine nitrogen to probe selectivity and potency .

Conformationally Constrained GPCR and Nuclear Receptor Ligands

The conformational rigidity imparted by the azetidine ring (only 1 rotatable bond) is a key advantage when designing ligands for receptors with well-defined binding pockets, such as certain GPCRs and nuclear hormone receptors . The hydrophilic nature of the compound (logP -0.7) and the presence of multiple hydrogen-bonding functionalities allow for the formation of specific, enthalpy-driven interactions, reducing off-target promiscuity often seen with more lipophilic, flexible scaffolds [1]. This compound can be used to generate libraries of derivatives aimed at improving target selectivity and reducing clearance .

Bivalent or PROTAC Linker Precursor Synthesis

The primary amine at the 5-position and the secondary amine of the azetidine ring offer two distinct, orthogonal functional handles for further derivatization . This allows for selective conjugation of the pyrazole core to E3 ligase ligands (for PROTACs) or to fluorophores (for chemical biology probes) without the need for extensive protecting group strategies [1]. The hydrophilic nature of the core helps maintain aqueous solubility of the resulting conjugates, a common challenge in PROTAC development .

Application
Selection Property
Validation Focus
Kinase fragment-based drug discovery
Rigid azetidine scaffold, defined H-bond donor/acceptor profile
Biophysical screening (SPR, NMR) and hinge-binding SAR
c-Met / VEGFR-2 inhibitor SAR exploration
3-substituted regioisomeric purity, stable HCl salt
Cellular assay reproducibility and scaffold expansion
Conformationally constrained GPCR / nuclear receptor ligands
Low rotatable bond count, hydrophilic character
Enthalpy-driven binding and off-target selectivity profiling
PROTAC linker precursor synthesis
Orthogonal 5-NH2 and azetidine NH functional handles
Selective conjugation strategies and aqueous solubility maintenance
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